molecular formula C13H17N5O2S2 B6449694 2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole CAS No. 2549038-08-4

2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole

Cat. No. B6449694
CAS RN: 2549038-08-4
M. Wt: 339.4 g/mol
InChI Key: BWJAIGHRXCRCEF-UHFFFAOYSA-N
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Description

2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole is a useful research compound. Its molecular formula is C13H17N5O2S2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole is 339.08236715 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions worldwide. The synthesized pyrazole derivative (compound 13) demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. It outperformed standard drugs like miltefosine and amphotericin B deoxycholate, making it a potential candidate for antileishmanial therapy .

Antimalarial Potential

Malaria, transmitted by Plasmodium species, remains a global health concern. Compounds 14 and 15 from this series exhibited significant inhibition against Plasmodium berghei in vivo. Their suppression rates were 70.2% and 90.4%, respectively, suggesting their utility as antimalarial agents .

Anti-HIV Applications (Theoretical)

While not directly tested, the 1,2,3-triazole moiety (present in this compound) has been associated with anti-HIV activity in other contexts . Further investigation is warranted to explore its potential in this field.

Antitubercular Activity

Imidazole-containing compounds (similar to this pyrazole derivative) have demonstrated anti-tubercular potential. Evaluating this compound against Mycobacterium tuberculosis strains could provide valuable insights .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines . Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other cytotoxic agents, it may interact with its targets by binding to specific proteins or enzymes, thereby inhibiting their function and leading to cell death .

Result of Action

The result of the compound’s action is likely to be cell death, given its potential cytotoxic activity . This could lead to a reduction in the size of tumors in the case of cancer treatment.

properties

IUPAC Name

2-[5-(1-methylpyrazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S2/c1-16-9-12(4-15-16)22(19,20)18-7-10-5-17(6-11(10)8-18)13-14-2-3-21-13/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJAIGHRXCRCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole

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